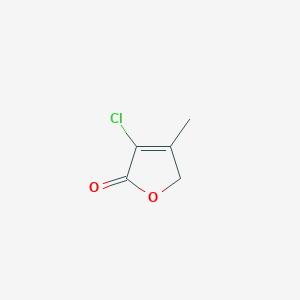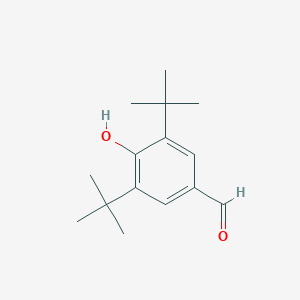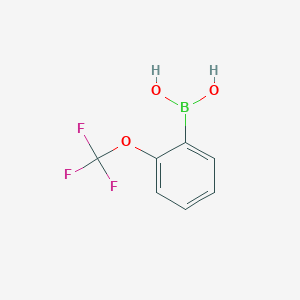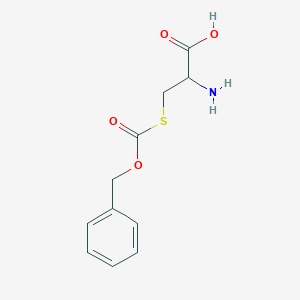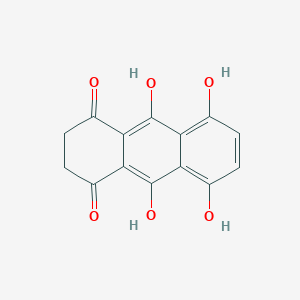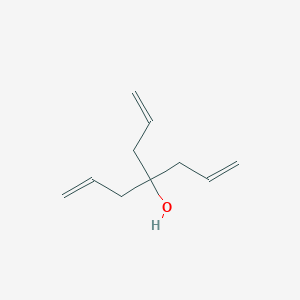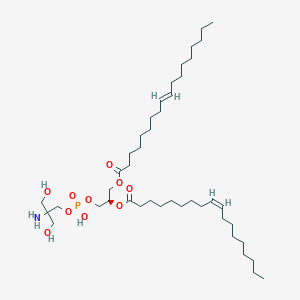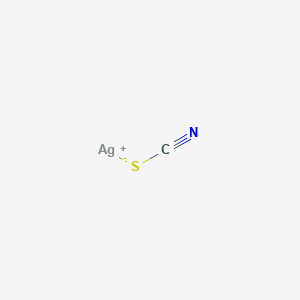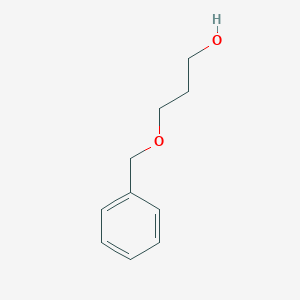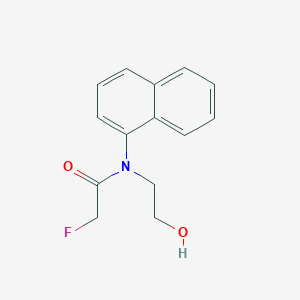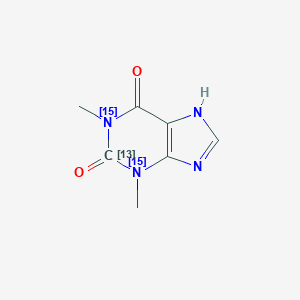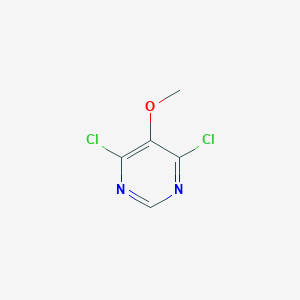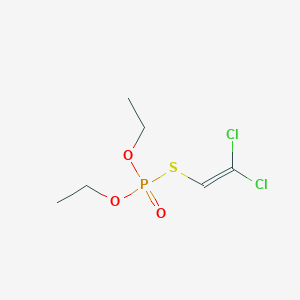
Phosphorothioic acid, S-(2,2-dichlorovinyl) O,O-diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, S-(2,2-dichlorovinyl) O,O-diethyl ester, commonly known as Dichlorvos, is an organophosphate insecticide that has been widely used in agriculture and household settings. It is a colorless to amber liquid with a strong odor and is highly toxic to insects, mammals, and humans.
Wirkmechanismus
Dichlorvos acts as an acetylcholinesterase inhibitor, which means it blocks the breakdown of acetylcholine, a neurotransmitter that is essential for nerve impulse transmission. This leads to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system, leading to paralysis and death of the insect.
Biochemische Und Physiologische Effekte
Dichlorvos can have adverse effects on human health, especially with prolonged exposure. It can cause respiratory problems, headaches, nausea, vomiting, and dizziness. It can also cause skin irritation and allergic reactions. In addition, Dichlorvos can have adverse effects on the environment, including contamination of soil and water sources.
Vorteile Und Einschränkungen Für Laborexperimente
Dichlorvos is a potent insecticide that can be used to study the effects of insecticides on the nervous system. It can be used to study the mechanism of action of acetylcholinesterase inhibitors and their effects on the nervous system. However, due to its toxicity, it requires careful handling, and experiments must be conducted in a well-ventilated area with appropriate safety precautions.
Zukünftige Richtungen
Future research on Dichlorvos should focus on developing safer and more effective alternatives to this insecticide. There is a need to develop insecticides that are specific to target pests and have minimal impact on non-target organisms. Research should also focus on developing methods to reduce the environmental impact of insecticides and to minimize the exposure of humans and animals to these chemicals.
Conclusion:
Dichlorvos is a potent insecticide that has been widely used in agriculture and household settings. It acts as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system, leading to paralysis and death of the insect. However, due to its toxicity, it requires careful handling, and experiments must be conducted in a well-ventilated area with appropriate safety precautions. Future research on Dichlorvos should focus on developing safer and more effective alternatives to this insecticide.
Synthesemethoden
Dichlorvos can be synthesized by reacting 2,2-dichloroethanol with diethyl phosphorothioate in the presence of a strong base. The reaction yields Dichlorvos and ethanol as a byproduct. The chemical synthesis of Dichlorvos is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
Dichlorvos has been extensively studied for its insecticidal properties and has been used to control a wide range of insect pests in agriculture. It has also been used in the control of household pests such as cockroaches, fleas, and mosquitoes. In addition, Dichlorvos has been used in veterinary medicine for the control of ectoparasites in livestock.
Eigenschaften
CAS-Nummer |
1885-95-6 |
|---|---|
Produktname |
Phosphorothioic acid, S-(2,2-dichlorovinyl) O,O-diethyl ester |
Molekularformel |
C6H11Cl2O3PS |
Molekulargewicht |
265.09 g/mol |
IUPAC-Name |
1,1-dichloro-2-diethoxyphosphorylsulfanylethene |
InChI |
InChI=1S/C6H11Cl2O3PS/c1-3-10-12(9,11-4-2)13-5-6(7)8/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
CYPWSYXRJOGOBW-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SC=C(Cl)Cl |
Kanonische SMILES |
CCOP(=O)(OCC)SC=C(Cl)Cl |
Andere CAS-Nummern |
1885-95-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



